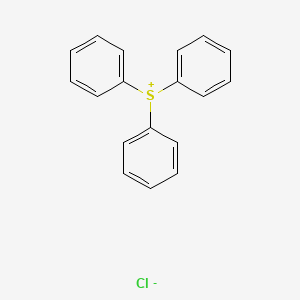

Triphenylsulfonium chloride

Description

Historical Trajectories of Triarylsulfonium Salts Research

Research into triarylsulfonium salts has a history stretching back to the mid-20th century. Early synthetic methods were developed to access these novel structures. A 1957 patent, for instance, described a process for creating triarylsulfonium chlorides by reacting an aromatic hydrocarbon like benzene (B151609) with aluminum chloride and a sulfur chloride (monochloride or dichloride), followed by the addition of chlorine. google.com This method represents an early industrial approach to synthesizing these compounds. google.com

Another significant early method involved the reaction of aryl Grignard reagents with diphenyl sulfoxide (B87167), as detailed in the 1950s. epo.org The 1970s marked a pivotal period for this class of compounds, particularly with the work of J. Crivello, who extensively studied triarylsulfonium salts and discovered their utility as highly efficient photoinitiators for cationic polymerization. rsc.org This discovery was a turning point that opened the door to their widespread application in polymer chemistry and photolithography. rsc.org Research during this era also delved into the fundamental stereochemistry and synthesis of these salts, indicating a growing interest in their core chemical properties. acs.orgcapes.gov.br

Contemporary Significance in Chemical Science

Triphenylsulfonium (B1202918) chloride and its derivatives remain compounds of significant interest in modern chemistry due to their unique reactivity, particularly their ability to generate strong acids upon irradiation. This property underpins their most important applications and continues to drive research into new uses. iucr.org

The study of triphenylsulfonium chloride provides valuable insights into the structure, bonding, and reactivity of organosulfur compounds.

Structural Chemistry : X-ray crystallography studies have precisely defined the geometry of the triphenylsulfonium cation. The sulfur atom adopts a distorted trigonal-pyramidal geometry. iucr.orgresearchgate.net This structural information is fundamental to understanding its stability and reaction mechanisms.

Table 2: Representative Structural Parameters of the Triphenylsulfonium Cation

| Parameter | Value Range | Source(s) |

|---|---|---|

| S-C Bond Length | 1.77–1.80 Å | iucr.org |

| C-S-C Bond Angle | 100–107° | iucr.org |

Reaction Mechanisms : The photochemistry of triarylsulfonium salts is a key area of study. acs.org Upon direct irradiation, they undergo cleavage of the carbon-sulfur bond. iucr.org This photolytic decomposition can proceed via both heterolytic and homolytic pathways, leading to the formation of a Brønsted acid and other products. researchgate.net Understanding these mechanisms is crucial for tailoring their properties for specific applications, such as controlling the type of acid generated. rsc.org

The unique photochemical properties of this compound have established it as a critical component in several high-technology fields and a versatile tool in synthesis.

Materials Science : The most prominent application of this compound is as a photoacid generator (PAG) in photolithography, a cornerstone process in semiconductor manufacturing. chemicalbook.comthermofisher.com When exposed to UV light, it decomposes to release a strong acid, which then catalyzes chemical reactions in the surrounding polymer matrix (photoresist) to create intricate patterns. iucr.org This functionality is also vital for the photocuring of epoxy resins and other polymerizable systems. cymitquimica.comiucr.org Its use is integral to the production of electronic components, including liquid crystal displays (LCDs) and thin-film transistors (TFTs). thermofisher.krthermofisher.inthermofisher.com Recent research has explored combining triarylsulfonium salts with alkyl-based sulfonium (B1226848) salts to act as a photothermal initiating system, enabling the curing of thick, opaque composite materials through a propagating heat front. rsc.org

Table 3: Applications of this compound in Materials Science

| Application | Function | Industry/Field | Source(s) |

|---|---|---|---|

| Photolithography | Photoacid Generator (PAG) | Semiconductor Manufacturing | chemicalbook.comthermofisher.com |

| Polymer Curing | Photoinitiator | Epoxy Resins, Composites | cymitquimica.comrsc.orgiucr.org |

| Electronics | Key Intermediate | LCDs, TFTs | thermofisher.krthermofisher.inthermofisher.com |

Organic Synthesis : In organic synthesis, triphenylsulfonium salts serve primarily as cationic polymerization initiators . cymitquimica.com The photogenerated acid can initiate the polymerization of various monomers, such as epoxides and vinyl ethers. rsc.orggoogle.com Beyond polymerization, these salts are also explored as reagents in other transformations. For instance, they can act as arylation agents for the synthesis of complex functional molecules. researchgate.net Their application has also been extended to the field of medical imaging, where related sulfonium salt precursors are developed for the synthesis of PET (Positron Emission Tomography) tracers. ucl.ac.uk

Structure

3D Structure of Parent

Properties

IUPAC Name |

triphenylsulfanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEAYIKULRXTAR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052096 | |

| Record name | Triphenylsulfonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4270-70-6 | |

| Record name | Triphenylsulfonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4270-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylsulfonium ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylsulfonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylsulphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93VMP8WB2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Precursor Chemistry

Catalytic Reaction Pathways for Triphenylsulfonium (B1202918) Chloride Formation

Catalytic methods for synthesizing triphenylsulfonium chloride often employ foundational principles of electrophilic aromatic substitution, utilizing inexpensive and readily available chemical precursors.

One of the established routes for preparing this compound involves a reaction analogous to the Friedel-Crafts alkylation. iitk.ac.inwikipedia.orgmasterorganicchemistry.comlibretexts.org This process typically uses benzene (B151609) and a sulfur-containing reagent, such as thionyl chloride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). smolecule.comgoogle.com The reaction proceeds via electrophilic aromatic substitution, where the aluminum chloride activates the sulfur reagent, facilitating its attack by the electron-rich benzene ring. iitk.ac.in A key advantage of this approach is the use of basic chemical raw materials, which can significantly lower production costs, making it a viable option for industrial-scale synthesis. google.com

A specific and effective variation of the catalytic pathway involves the strategic use of sulfur monochloride (S₂Cl₂) and elemental chlorine (Cl₂). In this process, an excess of an aryl hydrocarbon like benzene is mixed with anhydrous aluminum chloride. google.com Sulfur monochloride is then added, followed by the introduction of chlorine gas into the mixture. google.com The reaction, which forms a complex between the triarylsulfonium compound and aluminum chloride, is exothermic and requires careful temperature control. google.com Subsequent hydrolysis with water breaks this complex to yield the final this compound solution. google.com This method has been identified as a viable industrial process for producing not only this compound but also its substituted analogues. google.comscilit.com

| Method | Key Reagents | Catalyst | Notes | Reference |

|---|---|---|---|---|

| Friedel-Crafts Analogue | Benzene, Thionyl chloride | Aluminum chloride (AlCl₃) | Utilizes low-cost, basic chemical raw materials. | smolecule.comgoogle.com |

| Sulfur Monochloride/Chlorine Method | Benzene, Sulfur monochloride (S₂Cl₂), Chlorine (Cl₂) | Aluminum chloride (AlCl₃) | A patented method suitable for producing symmetric and asymmetric triarylsulfonium salts. | google.com |

The efficiency and yield of catalytic syntheses are influenced by several factors, including reaction temperature, molar ratios of reactants, and catalyst purity. researchgate.net For Friedel-Crafts type reactions, reported yields can be moderate; for instance, the synthesis of the analogous triphenylsulfonium bromide salt reports a yield of 55%. google.com Optimization of these processes is crucial for maximizing productivity and cost-effectiveness. numberanalytics.com Key strategies for optimization include precise control over reaction conditions and minimizing catalyst poisons or impurities that can inhibit the reaction. researchgate.net The goal is to develop a rugged process that balances reaction rate, yield, and selectivity while managing energy consumption and waste generation. researchgate.netnumberanalytics.com

Grignard Reagent-Based Synthesis Protocols

An alternative and widely reported synthetic strategy for triphenylsulfonium salts involves the use of organometallic compounds, specifically Grignard reagents. This approach offers a different pathway to the target molecule, starting from different precursors.

A primary Grignard-based method for synthesizing this compound involves the reaction of diphenyl sulfoxide (B87167) with a phenylmagnesium halide. chemicalbook.comchemicalbook.com In a typical procedure, a Grignard reagent is first prepared from metallic magnesium and chlorobenzene (B131634) in a suitable solvent like tetrahydrofuran (B95107) (THF). chemicalbook.comchemicalbook.com This organomagnesium compound is then reacted with diphenyl sulfoxide. chemicalbook.com The reaction is subsequently quenched with hydrochloric acid to produce an aqueous solution of this compound. chemicalbook.comchemicalbook.com The analogous reaction using phenylmagnesium bromide to produce triphenylsulfonium bromide is also well-documented, with yields reported around 25-45%. prepchem.comoup.com The mechanism is believed to proceed through the initial nucleophilic attack of the Grignard reagent on the sulfur atom of the sulfoxide, leading to the formation of the triphenylsulfonium cation. oup.com

Research has focused on improving the efficiency of the Grignard-based synthesis. One significant innovation is the use of activators, such as trimethylsilyl (B98337) chloride (TMSCl), during the reaction. chemicalbook.comresearchgate.net The addition of TMSCl is reported to facilitate the reaction between the Grignard reagent and the sulfoxide. chemicalbook.comresearchgate.net

Another key innovation lies in the optimization of the solvent system. While traditional methods used ether or ether-benzene mixtures, it has been demonstrated that using a mixed solvent system of a liquid aromatic hydrocarbon (e.g., benzene or toluene) and an aliphatic hydrocarbon (e.g., n-heptane) can dramatically improve outcomes. google.com This improved process results in significantly higher yields and shorter reaction times compared to previous methods. google.com For example, using the mixed solvent system can achieve a 60% yield with only 3 equivalents of Grignard reagent in 3 hours, a substantial improvement over the 49% yield obtained with 5 equivalents over 18 hours in prior art. google.com

| Solvent System | Grignard Equivalents | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Ether/Benzene (Prior Art) | 5 | 18 hours | 49% | google.com |

| Benzene/n-Heptane (Innovated) | 3 | 3 hours | 60% | google.com |

| Benzene (Comparison) | 5 | 18 hours | 45% | google.com |

Anion Exchange Reactions for Derivatization

Anion exchange, or metathesis, stands as a cornerstone technique for the derivatization of this compound. This straightforward yet powerful method allows for the substitution of the chloride anion with a wide array of other anions, thereby tuning the compound's physical and chemical properties, such as solubility and thermal stability. vulcanchem.com The general principle involves the reaction of this compound, or a similar halide salt like the bromide, with a salt containing the desired new anion, typically in a solvent where the solubility differences between the reactants and products drive the reaction to completion. google.com

The versatility of anion exchange is demonstrated by the synthesis of a variety of triphenylsulfonium salts from this compound or bromide. iucr.orgresearchgate.net The selection of the appropriate salt and solvent system is crucial for achieving high yields and purity.

Triphenylsulfonium Triiodide: This salt can be synthesized by reacting this compound with hydroiodic acid in methanol. iucr.orgiucr.org The slow evaporation of the solvent yields crystalline triphenylsulfonium triiodide. iucr.org

Triphenylsulfonium Perchlorate (B79767): The synthesis of triphenylsulfonium perchlorate is achieved by treating a methanolic solution of this compound with perchloric acid. iucr.orgiucr.org The product precipitates from the solution and can be isolated by filtration. iucr.org

Triphenylsulfonium Hexafluorophosphate (B91526): This salt is commonly prepared through a metathesis reaction between a triphenylsulfonium halide (like the chloride or bromide) and a hexafluorophosphate salt, such as potassium hexafluorophosphate or ammonium (B1175870) hexafluorophosphate. google.comcapes.gov.br The reaction is often carried out in solvents like acetone (B3395972) or acetonitrile. google.com The lower solubility of the triphenylsulfonium hexafluorophosphate salt compared to the starting halide salt drives the reaction forward. tuwien.at

Triphenylsulfonium Nonaflate: The synthesis of triphenylsulfonium nonaflate typically involves the reaction of triphenylsulfonium bromide with a nonaflate salt, such as potassium nonaflate or sodium perfluorobutane sulfonate, in a biphasic solvent system like ethyl acetate (B1210297) and water. chemicalbook.com Heating the mixture facilitates the exchange, and the product is isolated from the organic phase. chemicalbook.com

The following table summarizes the synthesis of these diverse triphenylsulfonium salts via anion exchange reactions.

| Target Salt | Precursor Salt | Reagent | Solvent | Yield |

| Triphenylsulfonium Triiodide | This compound | Hydroiodic Acid (HI) | Methanol | 14.8% iucr.org |

| Triphenylsulfonium Perchlorate | This compound | Perchloric Acid (HClO₄) | Methanol | 70.3% iucr.org |

| Triphenylsulfonium Hexafluorophosphate | Triphenylsulfonium Bromide | Ammonium Hexafluorophosphate | Acetonitrile | 99% google.com |

| Triphenylsulfonium Nonaflate | Triphenylsulfonium Bromide | Sodium Perfluorobutane Sulfonate | Ethyl Acetate / Water | 81.17% chemicalbook.com |

Anion metathesis in solution is fundamentally an equilibrium process governed by the relative solubilities of the salt pairs. The reaction can be represented by the following general equation:

(C₆H₅)₃S⁺Cl⁻ (soluble) + M⁺A⁻ (soluble) ⇌ (C₆H₅)₃S⁺A⁻ (insoluble) + M⁺Cl⁻ (soluble)

Where M⁺ is a metal or ammonium cation and A⁻ is the new anion.

The driving force for the reaction is typically the precipitation of the least soluble salt from the reaction mixture. tuwien.at In the synthesis of many triphenylsulfonium salts, the desired product, such as triphenylsulfonium hexafluorophosphate, is significantly less soluble in the chosen solvent than the starting this compound and the alkali metal chloride byproduct. google.com This insolubility shifts the equilibrium towards the products, allowing for high conversion and straightforward isolation by filtration.

The process leverages the difference in lattice energies and solvation energies of the involved salts. For the exchange to be efficient, the solvent must be carefully selected to ensure that the reactants are sufficiently soluble to react, while the desired product is sparingly soluble. The thermodynamics of the ion exchange process, including changes in enthalpy (ΔH°) and entropy (ΔS°), dictate the position of the equilibrium. e3s-conferences.orgrsc.org While detailed thermodynamic studies specifically for triphenylsulfonium salt metathesis are not extensively reported, the principles of ion-exchange thermodynamics suggest that a negative Gibbs free energy change (ΔG°), driven by factors like favorable lattice energy of the product, propels the reaction. e3s-conferences.org

Novel Synthetic Approaches to Triphenylsulfonium Systems

Beyond classical anion exchange, several innovative synthetic methodologies have emerged for the construction of triphenylsulfonium and related triarylsulfonium systems. These approaches offer access to novel structures and can provide advantages in terms of efficiency and substrate scope.

A modern approach to synthesizing triarylsulfonium salts involves the insertion of highly reactive aryne intermediates into a sulfur-oxygen (S=O) bond of diaryl sulfoxides. acs.orgacs.org This method allows for the formation of o-aryloxy triarylsulfonium salts in good to excellent yields under mild conditions. acs.orgacs.org The reaction is believed to proceed through a sequential [2+2] cycloaddition, followed by O-arylation and protonation. acs.org This strategy tolerates a wide range of functional groups and is sensitive to the electronic nature of the diaryl sulfoxide, with electron-donating groups generally leading to higher yields. acs.org The reaction of diaryl sulfides with arynes has also been explored, providing a direct route to triarylsulfonium salts. researchgate.netacs.org

The synthesis of triphenylsulfonium-based photoacid generators (PAGs) has been significantly accelerated through the use of microwave-assisted organic synthesis. nsf.gov Conventional thermal methods for preparing sulfonium (B1226848) salts can be time-consuming, often requiring reaction times of 24 to 48 hours. Microwave irradiation can dramatically reduce these reaction times to mere minutes while maintaining high yields. For instance, the synthesis of (4-phenylthiophenyl)diphenylsulfonium triflate was achieved in 6 minutes with a yield greater than 90%, a significant improvement over traditional heating methods. This rapid, efficient heating has been applied to the synthesis of various sulfonium PAGs, including those with complex chromophores. nsf.govacs.org

An innovative strategy for the synthesis of dibenzothiophene (B1670422) sulfonium salts involves an intramolecular ring-closing reaction of biaryl thioethers. ccspublishing.org.cnucl.ac.ukacs.org This methodology provides access to highly functionalized cyclic sulfonium salts under mild conditions. ucl.ac.ukacs.org The proposed mechanism involves the attack of an electrophilic species, such as chlorine generated from N-chlorosuccinimide (NCS), on the thioether, forming a chlorosulfonium salt intermediate. ucl.ac.uk This intermediate then undergoes an intramolecular electrophilic aromatic substitution (SₑAr) to yield the dibenzothiophene sulfonium salt. ucl.ac.uk This ring-closing strategy is particularly valuable for synthesizing precursors for applications like PET imaging, where regioselectivity and functional group tolerance are crucial. ucl.ac.ukacs.org Alternative methods for cyclization include the trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)-mediated reaction of 2-arylphenyl sulfoxides. scispace.com

Elucidating Reaction Mechanisms and Catalytic Action

Oxidation Processes Mediated by Triphenylsulfonium (B1202918) Chloride

Investigation of Autocatalytic and Auto-retarding Oxidation Regimes

The decomposition of cumene (B47948) hydroperoxide in the presence of triphenylsulfonium chloride has been shown to be significantly enhanced at lower temperatures (30–80°C). smolecule.com The primary products of this decomposition are acetophenone (B1666503) and dicumyl peroxide, which suggests that the sulfonium (B1226848) salt facilitates the homolytic cleavage of the oxygen-oxygen bond within the hydroperoxide. smolecule.com

In the broader context of oxidation reactions, the presence of certain compounds can lead to either an acceleration (autocatalysis) or a deceleration (auto-retardation) of the reaction rate over time. For instance, in the oxidation of cumene, the reaction can be influenced by the presence of various species. researchgate.net While the direct investigation of autocatalytic and auto-retarding regimes specifically for this compound is not extensively detailed in the provided results, the study of cumene hydroperoxide decomposition highlights its catalytic role in promoting specific reaction pathways. smolecule.comresearchgate.net

Deactivation Mechanisms of Sulfonium Catalysts in Oxidation Reactions

Catalyst deactivation is a critical factor in industrial processes, leading to a diminished catalytic rate over time. researchgate.net Deactivation can occur through several mechanisms, broadly categorized as chemical, thermal, and mechanical. researchgate.netchemcatbio.org

Poisoning: This involves the strong chemisorption of reactants, products, or impurities onto the active sites of the catalyst, thereby blocking them from participating in the desired reaction. researchgate.netchemcatbio.org For sulfonium catalysts, compounds containing elements like sulfur can act as poisons. scispace.comsciencefeatured.com

Fouling: This is the physical deposition of substances, such as carbonaceous materials (coke), onto the catalyst surface and within its pores, leading to blockage of active sites. researchgate.netchemcatbio.org

Thermal Degradation: High temperatures can cause irreversible changes to the catalyst structure, such as the growth of active phase crystallites (sintering) or the collapse of the support's pore structure. researchgate.netchemcatbio.org

Vapor Compound Formation: The catalyst can react with components in the feed to form volatile compounds, which are then lost from the reactor. researchgate.netscispace.com

While the search results provide a general overview of catalyst deactivation, specific studies detailing the deactivation mechanisms of this compound in oxidation reactions are not explicitly present. However, it can be inferred that, like other catalysts, it would be susceptible to these general deactivation pathways depending on the specific reaction conditions and the presence of impurities. researchgate.netscispace.comresearchgate.net

Mechanistic Studies of Carbon-Sulfur Bond Cleavage

The cleavage of the carbon-sulfur (C–S) bond in triphenylsulfonium salts is a fundamental process that underpins their utility, particularly as photoacid generators in microlithography. aip.org Understanding the mechanism of this cleavage is crucial for controlling the subsequent chemical reactions.

Differentiating Homolytic and Heterolytic Cleavage Pathways

The dissociation of the triphenylsulfonium cation can proceed through two primary pathways upon exposure to light: aip.org

Homolytic Cleavage: In this pathway, the C–S bond breaks in such a way that each fragment retains one of the bonding electrons. This results in the formation of a phenyl radical and a diphenyl sulfide (B99878) radical cation. aip.org Computational studies suggest that homolytic bond cleavage is the predominant mechanism for triphenylsulfonium cations in resist films used in lithography. aip.orgresearchgate.netnih.gov

Heterolytic Cleavage: This pathway involves the asymmetric breaking of the C–S bond, where one fragment retains both bonding electrons. This generates a phenyl cation and a neutral diphenyl sulfide molecule. aip.org

Recent theoretical calculations using the localized active space self-consistent field (LASSCF) method have provided further insight, suggesting that for di- and triphenylsulfonium cations, homolytic cleavage is the favored pathway. aip.orgresearchgate.netnih.govibm.com In contrast, for monophenylsulfonium, a heterolytic pathway is predicted. aip.orgresearchgate.netnih.govibm.com

The possible dissociation pathways for the triphenylsulfonium cation are illustrated below:

| Cleavage Pathway | Products |

| Homolytic | Phenyl radical + Diphenyl sulfide radical cation |

| Heterolytic | Phenyl cation + Diphenyl sulfide |

Table showing the products of homolytic and heterolytic cleavage of the triphenylsulfonium cation. aip.org

Alkaline Stability and Reactions with Nucleophilic Bases

The stability of sulfonium cations in alkaline environments is a critical consideration for their application in technologies such as anion exchange membranes (AEMs). acs.org

Degradation Behavior in Nonaqueous Alkaline Solutions

Studies on the alkaline stability of triarylsulfonium (TAS) cations have been conducted in nonaqueous methanolic alkaline solutions, where degradation is significantly accelerated compared to aqueous conditions. acs.org For instance, the degradation of triphenylsulfonium is reported to be 10^6 times faster in ethanol (B145695) than in water. acs.org

In a 1 M KOH/CD₃OD solution at 80 °C, triphenylsulfonium (TAS-aA) was observed to degrade completely within 2 days. acs.org The degradation was monitored by ¹H NMR spectroscopy, which showed the disappearance of the aromatic proton signals of the starting material and the appearance of new peaks. acs.org This suggests that the degradation mechanism likely involves the ipso-attack of the methoxide (B1231860) anion on the sulfur atom. acs.org

The stability of TAS cations can be significantly influenced by the steric bulk of the substituents on the aryl rings. Increasing the steric hindrance around the cationic sulfur center has been shown to dramatically enhance the alkaline resistance of the sulfonium salt. acs.orgresearchgate.net

Proposed Radical Mechanisms Initiated by Single-Electron Transfer

The SET process can be generalized into several key steps:

Encounter Complex Formation : The electron donor and the triphenylsulfonium cation (the acceptor) approach each other in solution to form a temporary, non-covalent encounter complex. numberanalytics.com

Electron Transfer : An electron is transferred from the donor to the acceptor within the complex. This results in the formation of a radical cation from the donor and a radical species from the acceptor. numberanalytics.comnih.gov

Dissociation and Further Reaction : The reduced triphenylsulfonium species is unstable and rapidly decomposes. This typically involves the homolytic cleavage of a carbon-sulfur bond, producing a diaryl sulfide (like diphenyl sulfide) and a phenyl radical. nih.gov These newly formed radicals can then participate in further chemical transformations, such as initiating polymerization or reacting with other substrates. smolecule.com

Research into the decomposition of cumene hydroperoxide catalyzed by this compound provides a specific example of its role in promoting radical reactions. smolecule.comoup.com In this context, the sulfonium cation is believed to interact with the hydroperoxide, facilitating the homolytic cleavage of the weak oxygen-oxygen bond. oup.com This catalytic action generates radical intermediates, such as acetophenone and dicumyl peroxide, which are observed as the main products. smolecule.comoup.com The partially-occupied d-orbitals of the sulfonium cation are suggested to play a role in this homolytic bond-breaking process. oup.com

| Component | Role in SET Mechanism | Example Species |

| Electron Donor | Initiates the process by donating a single electron. | Triarylamine, Lithium, Sodium nih.govlibretexts.org |

| Electron Acceptor | Accepts the electron, becoming a radical species. | Triphenylsulfonium Cation nih.gov |

| Radical Intermediates | Highly reactive species formed after electron transfer and fragmentation. | Phenyl radical, Diphenyl sulfide radical cation nih.gov |

| Final Products | Stable molecules formed from the reactions of radical intermediates. | Diphenyl sulfide, various radical-derived products acs.org |

Analysis of Nucleophilic Attack at Sulfur and Aromatic ipso-Positions

Under non-radical, polar conditions, particularly in the presence of strong nucleophiles, the reactivity of this compound is governed by attack at its electrophilic centers. Detailed mechanistic studies on triarylsulfonium cations have identified two primary sites for nucleophilic attack: the positively charged sulfur atom and the ipso-carbon atoms of the attached aromatic rings. acs.org

Route A: Nucleophilic Attack at the Sulfur Center The sulfur atom in the triphenylsulfonium cation is electron-deficient and carries a formal positive charge, making it a prime target for nucleophiles. Attack at the sulfur center leads to the formation of a transient sulfurane intermediate. This intermediate is unstable and subsequently collapses, typically resulting in the displacement of one of the phenyl groups and the formation of diphenyl sulfide. acs.org

Route C: Nucleophilic Attack at the Aromatic ipso-Position Alternatively, the nucleophile can attack one of the ipso-carbons—the carbon atom of a phenyl ring directly bonded to the sulfur atom. acs.org This pathway is a form of nucleophilic aromatic substitution. The attack results in the formation of a Meisenheimer-like intermediate. The subsequent departure of diphenyl sulfide as a leaving group yields a new substituted aromatic compound. For instance, when a methoxide anion (-OCH₃) acts as the nucleophile, this ipso-attack results in the formation of anisole (B1667542) and diphenyl sulfide. acs.orgresearchgate.net

The competition between these two pathways is influenced by factors such as the nature of the nucleophile and the steric hindrance around the sulfur atom and the aromatic rings. acs.org

| Attack Site | Attacking Species | Plausible Intermediate | Resulting Products |

| Sulfur (S⁺) Center | Nucleophile (e.g., OH⁻, RO⁻) | Hypervalent Sulfurane | Diphenyl sulfide + Phenyl-Nucleophile adduct acs.org |

| Aromatic ipso-Carbon | Nucleophile (e.g., CH₃O⁻) | Meisenheimer-like complex | Substituted Aromatic (e.g., Anisole) + Diphenyl sulfide acs.orgresearchgate.net |

Photoinitiator Systems and Advanced Photopolymerization Applications

Photoacid Generation Principles and Quantification

The fundamental function of triphenylsulfonium (B1202918) chloride in photopolymerization is its ability to generate a strong Brønsted acid upon exposure to ultraviolet (UV) radiation. mdpi.comresearchtrends.net This process is the cornerstone of its utility in chemically amplified photoresists and cationic curing systems. researchtrends.netsemiconductors.org

Upon absorbing UV light, the triphenylsulfonium cation enters an excited state. iucr.orgresearchgate.net This leads to the cleavage of a carbon-sulfur bond. iucr.orgresearchgate.net The photolysis of triarylsulfonium salts, such as triphenylsulfonium chloride, proceeds through both homolytic and heterolytic pathways. researchtrends.netnih.gov

Heterolytic cleavage: This pathway directly produces a phenyl cation and diphenyl sulfide (B99878). researchtrends.net

Homolytic cleavage: This pathway results in a phenyl radical and a diphenylsulfinyl radical cation. researchtrends.net

The quantum yield of photoacid generation (ΦH+) is a critical parameter that quantifies the efficiency of the process. It represents the number of acid molecules produced per photon absorbed. This yield is not constant and can vary significantly with the wavelength of the irradiating light. mdpi.com

For triphenylsulfonium salts, studies have shown that the quantum yield generally decreases as the irradiation wavelength increases. mdpi.com For instance, one study on a related triphenylsulfonium-based photoacid generator, PI-EtO, demonstrated a quantum yield decrease from 0.65 at 365 nm to 0.20 at 425 nm. mdpi.com Another compound, PI-CF3, showed a quantum yield of 0.60 at 365 nm, which dropped to 0.31 at 425 nm. mdpi.com While specific data for this compound is not detailed in the provided results, the trend is representative of this class of compounds. The quantum yield can also be influenced by the polymer matrix and the presence of sensitizers. spiedigitallibrary.orgacs.org

Table 1: Illustrative Quantum Yields of Photoacid Generation for Triphenylsulfonium-based Systems This table presents data for related triphenylsulfonium derivatives to illustrate the typical range and wavelength dependence of quantum yields.

| Photoacid Generator | Wavelength (nm) | Quantum Yield (ΦH+) | Reference |

|---|---|---|---|

| PI-EtO | 365 | 0.65 | mdpi.com |

| PI-EtO | 425 | 0.20 | mdpi.com |

| PI-CF3 | 365 | 0.60 | mdpi.com |

| PI-CF3 | 425 | 0.31 | mdpi.com |

| Triphenylsulfonium salts with triflic acid in PBOCST film | i-line (365 nm) | ~6 - 8 x 10-4 | spiedigitallibrary.org |

Cationic Polymerization Initiation Mechanisms

The Brønsted acid generated from the photolysis of this compound is a powerful catalyst for cationic polymerization. mdpi.comsemiconductors.org This is particularly effective for cyclic monomers that can undergo ring-opening polymerization. mdpi.com

The photogenerated acid (H+) initiates the ring-opening polymerization of epoxides. The process begins when the proton attacks the oxygen atom of the epoxide ring, creating a protonated, highly reactive oxonium ion. mdpi.com This active center then reacts with another epoxide monomer in a chain-growth mechanism, propagating the polymerization to form a polyether network. mdpi.comresearchgate.net

This mechanism is highly efficient and is a cornerstone of UV-curable epoxy systems. mdpi.com The strength of the photogenerated acid is a key factor, with stronger acids leading to more efficient initiation. mdpi.com The counter-ion of the original sulfonium (B1226848) salt (in this case, chloride) plays a significant role in determining the acid strength. mdpi.com For example, triphenylsulfonium salts with non-nucleophilic anions like hexafluoroantimonate (SbF₆⁻) or hexafluoroarsenate (B1215188) (HAsF₆) generate superacids, which are extremely effective initiators. mdpi.comsemiconductors.org

The ability of this compound to initiate rapid polymerization upon UV exposure makes it a vital component in UV-curing technologies. mdpi.comtuwien.at This process, also known as radiation curing, is used to quickly transform liquid formulations into solid, cross-linked materials. scscoatings.com

UV-curable systems containing triphenylsulfonium salts are widely employed in:

Coatings: Providing durable, scratch-resistant, and chemical-resistant surfaces for various substrates. scscoatings.comgoogle.com

Adhesives: Enabling rapid bonding with precise control over the curing process. scscoatings.com

Sealants: Used for creating protective seals in a variety of manufacturing and construction applications.

Printing Inks: Allowing for high-speed printing with immediate drying of the ink. mdpi.com

The key advantages of using this compound and related PAGs in these applications include high curing speeds, low energy consumption compared to thermal curing, and the absence of volatile organic compound (VOC) emissions, making it an environmentally friendly technology. tuwien.atresearchgate.net

Applications in Advanced Photolithography

This compound is a cornerstone compound in advanced photolithography, where it functions as a photoacid generator (PAG). Upon exposure to high-energy radiation, it decomposes to produce a strong acid, which then catalyzes chemical reactions within a polymer matrix, a process known as chemical amplification. mdpi.comacs.org This catalytic nature provides the high sensitivity required for high-throughput manufacturing of semiconductor devices. mdpi.comlithoguru.com

Role in Deep Ultraviolet (DUV) and Extreme Ultraviolet (EUV) Lithography Processes

In both DUV (e.g., 248 nm and 193 nm) and EUV (13.5 nm) lithography, triphenylsulfonium salts are widely used as PAGs in chemically amplified resists (CARs). google.comjustia.comgoogle.com

DUV Lithography: At DUV wavelengths, the photon absorption is a molecular event, exciting the PAG directly or indirectly to cause its decomposition and generate acid. justia.com Triphenylsulfonium triflate (a derivative of the chloride) is a common PAG for these applications. spiedigitallibrary.org The generated acid then catalyzes a deprotection reaction in the surrounding polymer resin during a post-exposure bake (PEB), rendering the exposed regions soluble (for a positive-tone resist). lithoguru.com

EUV Lithography: The interaction mechanism changes significantly with high-energy EUV photons. justia.com Instead of direct molecular absorption by the PAG, the 92 eV EUV photon is absorbed non-specifically by the resist material based on its elemental composition. justia.comalbany.edu This absorption ejects a high-energy primary electron, which in turn generates a cascade of secondary electrons through further ionization events. albany.edu These low-energy secondary electrons are then responsible for the decomposition of the PAG, including triphenylsulfonium salts, to generate the catalytic acid. albany.edu This leads to a higher quantum yield of acid generation per absorbed photon compared to DUV processes. albany.edu The fundamental role of this compound and its derivatives remains the same: to be the source of the catalytic acid that drives the patterning process. justia.com

Formulation and Performance of Photoresist Materials

The incorporation of this compound or its derivatives is critical to the formulation and performance of modern photoresists.

Formulation: A typical chemically amplified resist consists of a polymer resin with acid-labile functional groups, the PAG (e.g., triphenylsulfonium salt), a solvent, and often a base quencher to control acid diffusion. mdpi.comacs.org Triphenylsulfonium salts are favored for their thermal stability, good solubility in common casting solvents like propylene (B89431) glycol methyl ether acetate (B1210297) (PGMEA), and high quantum efficiency for acid generation. spiedigitallibrary.org

Performance Metrics: The choice and concentration of the triphenylsulfonium PAG directly impact key lithographic performance metrics:

Sensitivity (Photospeed): The efficiency of acid generation dictates the exposure dose required to achieve the desired chemical change. Triphenylsulfonium salts contribute to the high sensitivity of CARs.

Resolution: This refers to the smallest feature size that can be reliably printed. While PAGs enable high resolution, uncontrolled diffusion of the generated acid can blur the latent image, degrading resolution. mdpi.com

Line Edge Roughness (LER) / Line Width Roughness (LWR): The uniformity of the printed features is critical. Acid diffusion and the statistical distribution of PAG molecules are major contributors to LER and LWR. mdpi.comacs.org

The table below shows a comparison of different PAGs, including a triphenylsulfonium salt, in a model ArF (193 nm) photoresist formulation, highlighting their relative performance. spiedigitallibrary.org

| Photoacid Generator (PAG) | Type | Photoefficiency (Relative) | Contrast (tan θ) | Predicted Resolution |

| Triphenylsulfonium triflate (TPST) | Ionic | High | High | Good |

| Bis(p-tert-butylphenyl)iodonium triflate (BTIT) | Ionic | Lower than TPST | Lower | Lower |

| 5-norbornene-2,3-dicarboximidyl trifluoromethanesulfonate (B1224126) (NDIT) | Non-ionic | Lower than TPST | High | Good |

| New Non-ionic PAG-A | Non-ionic | Comparable to TPST | Very High | Better than TPST |

Data adapted from a study evaluating a new PAG against established ones. spiedigitallibrary.org

Strategies for Acid Diffusion Inhibition in Chemically Amplified Photoresists

While acid diffusion is essential for the catalytic amplification process, excessive diffusion during the post-exposure bake (PEB) is a primary cause of image blur and resolution loss, particularly for features smaller than 40 nm. mdpi.comacs.org20.210.105 Several strategies have been developed to control the diffusion of acid generated from triphenylsulfonium PAGs.

Use of Base Quenchers: The most common method is the addition of a small amount of a basic compound (quencher) to the resist formulation. acs.org The quencher neutralizes stray acid in unexposed or low-exposure regions, sharpening the chemical contrast at the edge of a feature. Photodecomposable bases (PDBs) are an advanced form of quencher that are basic before exposure but become neutral upon irradiation, offering improved performance. justia.com

Polymer-Bound PAGs: To physically restrict the movement of the acid-generating source, the triphenylsulfonium cation can be chemically attached to the backbone of the resist polymer. google.comresearchgate.netresearchgate.net This is achieved by synthesizing a monomer containing the triphenylsulfonium salt moiety (e.g., triphenylsulfonium salt methyl methacrylate) and then copolymerizing it with other resist monomers. researchgate.netresearchgate.net This approach significantly reduces acid diffusion, leading to improved resolution and lower LER. mdpi.comresearchgate.net It also ensures a more homogeneous distribution of the PAG throughout the resist film. mdpi.com

Bulky Counter-anions: The mobility of the acid is a function of the entire acid molecule (proton plus counter-anion). By using PAGs with larger, bulkier counter-anions (e.g., perfluorobutanesulfonate (B13733166) instead of triflate), the diffusion coefficient of the acid can be reduced. google.comsemiconductors.org

Low Activation Energy Resists: Developing resist polymers that undergo the deprotection reaction at lower PEB temperatures can also mitigate diffusion. google.com A lower bake temperature for a shorter time provides less opportunity for the acid to diffuse away from its point of generation. google.com

Contributions to Free Radical Polymerization Systems

While renowned for initiating cationic polymerization, triphenylsulfonium salts can also play a significant role in free-radical polymerization systems. iaea.orgmdpi.com Their contribution can occur through several mechanisms, particularly in multi-component photoinitiating systems designed for visible light curing.

Upon direct or sensitized photolysis, the triphenylsulfonium cation can undergo both heterolytic (ionic) and homolytic (radical) bond cleavage. radtech.org The homolytic cleavage pathway can generate phenyl radicals and a diphenylsulfinyl radical cation, both of which can potentially initiate free-radical polymerization.

More commonly, triphenylsulfonium salts are used as additives in two- or three-component systems alongside a photosensitizer. researchgate.netrsc.org In these systems, the excited sensitizer (B1316253) transfers an electron to the sulfonium salt, which then fragments to produce initiating radicals. For example, in a system containing a thiophene (B33073) derivative as a sensitizer, irradiation at a wavelength absorbed by the sensitizer (but not the sulfonium salt) leads to the free-radical polymerization of acrylates. researchgate.net The proposed mechanism involves the formation of a phenyl radical from the decomposition of the triphenylsulfonium salt following electron transfer. researchgate.net

Furthermore, in hybrid cure systems, the dual nature of triphenylsulfonium salt decomposition is exploited. iaea.org The photogenerated acid initiates cationic polymerization of monomers like epoxides, while simultaneously generated radicals can initiate the polymerization of acrylate (B77674) monomers present in the same formulation. iaea.orgmdpi.com This allows for the formation of interpenetrating polymer networks (IPNs) with tailored properties. researchgate.net

Enhanced Polymerization Rates in Sensitized Systems

The efficiency of photoinitiation by triphenylsulfonium salts can be significantly increased through the use of sensitizers. In these systems, a sensitizer absorbs light energy and transfers it to the onium salt, which then decomposes to generate the initiating species. This process, often involving electron transfer, can lead to substantially higher polymerization rates compared to the direct photolysis of the sulfonium salt alone. acs.org

Research has demonstrated that quantum yields for product formation are relatively high when electron transfer sensitization occurs. acs.org A notable example involves a multicomponent system where a photoinitiator-photoacid generator (PI-PAG) was used with an iodonium (B1229267) salt (Iod) as a sensitizer. mdpi.com In the cationic polymerization of an epoxide (EPOX), the formulation with the PI-PAG alone achieved a monomer conversion of 52%. mdpi.com However, the addition of the iodonium salt sensitizer dramatically increased the final conversion to 82%, illustrating that the chromophore in the PI-PAG could effectively sensitize the photodecomposition of the iodonium salt. mdpi.com

Design and Efficacy of Multicomponent Photoinitiator Systems

The choice of onium salt is critical to the system's efficacy. In a comparative study of a three-component system for the polymerization of acrylamide, composed of safranine O (dye) and triethanolamine (B1662121) (amine), different phenylonium salts were evaluated. conicet.gov.arconicet.gov.ar The results showed that diphenyliodonium (B167342) chloride provided the highest efficiency, followed closely by triphenylsulfonium triflate. conicet.gov.arconicet.gov.ar

The efficacy of the triphenylsulfonium salt is also dependent on its counter-anion. Studies on the photopolymerization of cyclohexene (B86901) oxide with triphenylsulfonium salts showed that the rate of polymerization was highly dependent on the nature of the anion. mdpi.com Salts with larger, less nucleophilic anions produced more active propagating cationic species, leading to higher monomer conversion. mdpi.com

Table 1: Effect of Onium Salt and Counter-Anion on Polymerization Efficiency

Below is a summary of findings on the efficacy of different onium salts and counter-anions in photoinitiator systems.

| Photoinitiator System Component | Monomer | Observation | Source(s) |

| Onium Salt Comparison | |||

| Diphenyliodonium chloride | Acrylamide | Highest polymerization rate in a three-component system. | conicet.gov.ar, conicet.gov.ar |

| Triphenylsulfonium triflate | Acrylamide | Second highest efficiency, comparable to iodonium salts. | conicet.gov.ar, conicet.gov.ar |

| Tetraphenylphosphonium chloride | Acrylamide | Little effect on polymerization rate. | conicet.gov.ar, conicet.gov.ar |

| Counter-Anion Effect | |||

| Triphenylsulfonium SbF₆⁻ | Cyclohexene oxide | Very high conversion. | mdpi.com |

| Triphenylsulfonium AsF₆⁻ | Cyclohexene oxide | High conversion (<70%). | mdpi.com |

| Triphenylsulfonium PF₆⁻ | Cyclohexene oxide | Moderate conversion (<50%). | mdpi.com |

| Triphenylsulfonium BF₄⁻ | Cyclohexene oxide | Low conversion (<5%). | mdpi.com |

Two-Photon Polymerization Research

Two-photon polymerization (TPP) is an advanced 3D printing technique that allows for the fabrication of complex microstructures with sub-micrometer resolution. nih.gov It relies on the simultaneous absorption of two photons in the near-infrared (NIR) region to excite a photoinitiator, a process that is confined to the tiny focal volume of a laser beam. nih.govinstras.com This enables true three-dimensional fabrication. instras.com

Development of Triphenylsulfonium-Based Two-Photon Initiators

Standard UV photoinitiators like this compound are generally inefficient for TPP because they have very small two-photon absorption (TPA) cross-sections. researchgate.netucf.edu To overcome this, significant research has focused on designing novel triphenylsulfonium-based initiators with greatly enhanced TPA properties. researchgate.net

A successful design strategy involves creating molecules with a D-π-A (donor-π-bridge-acceptor) or D-π-D (donor-π-bridge-donor) architecture. mdpi.com In these structures, electron-donating groups (like triphenylamine) are connected via a conjugated π-system to an electron-accepting sulfonium core. researchgate.netmdpi.com This molecular design can lead to a dramatic increase in the TPA cross-section. researchgate.net

An exemplary initiator developed from this research is BSB-S2, a triphenylamine-based sulfonium salt. mdpi.cominstras.com This molecule was specifically designed as an efficient two-photon activatable photoacid generator and has demonstrated a high quantum yield for acid generation (φH+ ≈ 0.5). instras.com Such high sensitivity allows for the polymerization of epoxide resins at laser intensities one to two orders of magnitude lower than required for conventional initiators. instras.com Other approaches include covalently attaching a two-photon absorbing dye to the sulfonium salt to create a single, highly efficient initiator molecule. google.com

Characterization of Two-Photon Absorption Cross-Sections

The key parameter for evaluating a two-photon initiator is its TPA cross-section (δ or σ₂), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). nih.gov A larger TPA cross-section indicates a higher probability of two-photon absorption and thus a more efficient initiator. nih.gov

The development of π-conjugated sulfonium-based photoacid generators has led to compounds with exceptionally large TPA cross-sections, with some reporting maximum values (δmax) greater than 600 GM. researchgate.net Specific triphenylamine-based sulfonium salts have been synthesized and characterized with significant TPA cross-sections. For instance, the initiator BSB-S2 was found to have a TPA cross-section of 345 GM at 710 nm. mdpi.com Other series of asymmetrically substituted sulfonium salt PAGs have shown values as high as 474 GM. mdpi.com These values are substantially higher than those of conventional UV initiators, which typically have TPA cross-sections of less than 10 GM. researchgate.net

Table 2: Two-Photon Absorption (TPA) Cross-Sections of Selected Sulfonium-Based Initiators

This table presents the measured TPA cross-section values for various triphenylsulfonium-based photoinitiators, highlighting the success of molecular engineering in enhancing two-photon activity.

| Initiator Type | Specific Compound/Series | TPA Cross-Section (δ) in GM | Measurement Wavelength (nm) | Source(s) |

| π-Conjugated PAG | General | > 600 | 800 | researchgate.net, |

| Triphenylamine-Based (D-π-D) | BSB-S2 | 345 | 710 | mdpi.com |

| Asymmetric D-π-A PAG Series | PAG3 | 184 | 700 | mdpi.com |

| Asymmetric D-π-A PAG Series | PAG4 | 230 | 700 | mdpi.com |

| Asymmetric D-π-A PAG Series | PAG5 | 474 | 700 | mdpi.com |

| Asymmetric D-π-A PAG Series | PAG6 | 393 | 700 | mdpi.com |

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the exact arrangement of atoms within a crystalline solid. Studies on triphenylsulfonium (B1202918) salts, including those derived from triphenylsulfonium chloride, have provided significant insights into their solid-state structures. researchgate.netresearchgate.net

In the triphenylsulfonium cation, the sulfur atom is bonded to three phenyl groups. X-ray diffraction studies consistently show that the sulfur atom at the core of the triphenylsulfonium cation exhibits a distorted trigonal–pyramidal geometry. researchgate.netiucr.orgiucr.orgnih.govnih.govresearchgate.netnih.gov This geometry deviates from an ideal trigonal pyramid due to the steric and electronic influences of the three bulky phenyl rings.

The C-S-C bond angles are a key indicator of this distortion. In various triphenylsulfonium salts, these angles are typically found in the range of 100° to 107°. nih.govresearchgate.netnih.gov For instance, in the structures of triphenylsulfonium salts with triiodide, perchlorate (B79767), and hexafluorophosphate (B91526) anions, the C-S-C bond angles consistently fall between 102° and 106°. researchgate.netiucr.orgiucr.orgnih.gov The S-C bond lengths are generally observed to be in the range of 1.77 to 1.80 Å. nih.govresearchgate.netnih.gov More specifically, studies have reported S-C bond distances averaging around 1.787 ± 0.010 Å and ranging from 1.775 to 1.790 Å in different salt forms. iucr.orgiucr.org

| Compound | C-S-C Bond Angles (°) | S-C Bond Lengths (Å) | Reference |

|---|---|---|---|

| [TPS][I₃] | 101.9(2), 106.2(2), 106.3(2) | ~1.787 (average) | iucr.orgiucr.org |

| [TPS][ClO₄] | 104.5(3) - 106.1(3) | 1.775(6) - 1.785(6) | iucr.orgiucr.org |

| [TPS][PF₆] | 102.96(14), 104.70(13), 105.20(13) | 1.787(3) - 1.790(3) | iucr.orgiucr.org |

| (TPS)₂[ZnCl₄] | 100 - 107 | 1.77 - 1.80 | nih.govresearchgate.netnih.gov |

| (TPS)₂[CdCl₄] | 100 - 107 | 1.77 - 1.80 | nih.govresearchgate.netnih.gov |

| (TPS)₂[HgCl₄]·CH₃OH | 100 - 107 | 1.77 - 1.80 | nih.govresearchgate.netnih.gov |

The way triphenylsulfonium cations and chloride anions (or other anions in related salts) arrange themselves in a crystal is known as crystal packing. This packing is dictated by various interionic and intermolecular forces. In the crystal structures of triphenylsulfonium salts, the ions are often organized into distinct arrangements like mono-periodic ribbons or chain-like structures. researchgate.netiucr.orgnih.gov The specific arrangement is influenced by the nature of the counter-anion. For example, triphenylsulfonium salts with different anions, such as triiodide and hexafluorophosphate, crystallize in the P2₁/n space group, while the perchlorate salt crystallizes in the P2₁ space group. researchgate.netiucr.orgiucr.orgnih.gov In some cases, weak C-H···Cl hydrogen bonds and π-π stacking interactions can lead to the formation of layers or dimeric assemblies. nih.govresearchgate.net However, significant π-π stacking is not always observed. researchgate.netiucr.orgnih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. In triphenylsulfonium salts, these analyses reveal that the crystal structures are predominantly stabilized by hydrogen-based contacts. researchgate.netiucr.orgnih.gov The most common interactions are H⋯H and H⋯C contacts, which dominate the environment around the triphenylsulfonium cation. nih.govnih.gov

Additionally, anion-specific interactions play a crucial role. These include:

H⋯Cl contacts : Weak hydrogen bonds between the hydrogen atoms of the phenyl rings and the chloride anions (or chlorine atoms in halometallate anions) help to anchor the anions in the crystal lattice. nih.govnih.gov

S⋯M interactions : In salts containing metal-based anions, such as tetrachlorometallates ([MCl₄]²⁻), interactions between the sulfur atom of the cation and the metal center (M = Zn²⁺, Cd²⁺, Hg²⁺) are observed. nih.govnih.gov These S⋯M interactions, along with H⋯Cl contacts, anchor each anion to the surrounding cations. nih.govnih.gov

| Salt Type | Dominant Contact Types | Reference |

|---|---|---|

| General TPS Salts | H⋯H, H⋯C | nih.govnih.gov |

| TPS Halometallates (e.g., [ZnCl₄]²⁻) | H⋯Cl, S⋯M | nih.govnih.gov |

| [TPS][I₃] | I⋯H | researchgate.netiucr.orgnih.gov |

| [TPS][ClO₄] | O⋯H | researchgate.netiucr.orgnih.gov |

| [TPS][PF₆] | F⋯H | researchgate.netiucr.orgnih.gov |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of triphenylsulfonium salts provides characteristic absorption bands that correspond to the vibrations of the triphenylsulfonium cation. researchgate.netiucr.org These spectra can be used to identify the compound and explore its structural features. researchgate.netiucr.org For example, in the IR spectrum of triphenylsulfonium perchlorate, characteristic bands are observed at various wavenumbers, including strong absorptions related to the perchlorate anion and other bands associated with the cation's vibrations. iucr.org The analysis of these vibrational modes, which include stretching and bending of the C-H, C-C, and C-S bonds, complements the data from X-ray diffraction to provide a more complete picture of the molecule's structure and bonding. latech.edu

High-Resolution Mass Spectrometry in Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a key technique for the precise determination of a molecule's mass and, consequently, its elemental formula. frontiersin.org For this compound, HRMS can be used to confirm the molecular formula of the triphenylsulfonium cation (C₁₈H₁₅S⁺). This technique is particularly valuable for verifying the identity and purity of the compound, and for distinguishing it from other potential products or impurities, especially when discrepancies in reported molecular formulas exist. The high accuracy and sensitivity of HRMS make it a powerful tool for the comprehensive molecular characterization of complex compounds. nih.gov

Computational Chemistry and Theoretical Modeling Studies

Computational chemistry and theoretical modeling provide powerful tools for understanding the intrinsic properties and reactive behavior of triphenylsulfonium (B1202918) chloride at the molecular level. These methods offer insights that complement experimental findings, particularly in areas such as electronic structure, reaction mechanisms, and energetics.

Environmental Fate and Degradation Mechanisms in Research Contexts

Photolytic Fate under Simulated UV Irradiation Conditions

The environmental fate of triphenylsulfonium (B1202918) chloride and other sulfonium-based photoacid generators (PAGs) is a subject of research, particularly concerning their use in industrial applications like photolithography. Studies simulating these conditions provide insight into the degradation pathways and the nature of the resulting products.

In research settings that simulate industrial photolithography, triphenylsulfonium compounds have been observed to react swiftly under ultraviolet (UV) irradiation at a wavelength of 254 nm. researchgate.net The photodegradation half-lives for a range of sulfonium (B1226848) PAGs, including triphenylsulfonium derivatives, have been reported to be between 51 and 214 seconds. researchgate.net This rapid degradation is associated with high quantum yields, which measure the efficiency of a photochemical process. For these compounds, quantum yields have been documented in the range of 0.23 to 0.85. researchgate.net The quantum yield of photodecomposition for triphenylsulfonium salts is generally considered to be unaffected by the choice of the anion. city.ac.uk

Table 1: Photodegradation Data for Sulfonium PAGs under Simulated UV Irradiation

| Parameter | Reported Value Range |

|---|---|

| Photodegradation Half-life | 51 - 214 seconds |

| Quantum Yield (Φ) | 0.23 - 0.85 |

Data derived from studies on representative sulfonium PAGs under 254 nm irradiation. researchgate.net

The photolysis of triphenylsulfonium salts leads to the formation of multiple photoproducts that are characteristically aromatic and hydrophobic. researchgate.net Analytical techniques such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) have been instrumental in identifying these degradation products. researchgate.net

Direct irradiation of triphenylsulfonium salts has been found to yield rearrangement products, specifically phenylthiobiphenyls. researchgate.net This is in addition to the previously reported formation of diphenyl sulfide (B99878). researchgate.net The molar recovery of the initial aromatic rings, based on the quantified photoproducts, has been estimated to be between 4.9% and 71.4%, suggesting a complex mixture of degradation products. researchgate.net The identification of these products is crucial for understanding the potential environmental impact of effluents from facilities utilizing these compounds. researchgate.net

Table 2: Identified Photoproducts of Triphenylsulfonium Salt Photolysis

| Photoproduct Category | Specific Compounds |

|---|---|

| Rearrangement Products | Phenylthiobiphenyls |

| Previously Known Products | Diphenyl sulfide |

Based on findings from photolysis studies of triphenylsulfonium salts. researchgate.net

Decomposition in Specific Chemical Environments

The decomposition of triphenylsulfonium chloride is also influenced by the chemical environment, particularly in the presence of reactive species like hydroperoxides and in the context of oxidation processes.

Research has demonstrated that this compound can act as a catalyst in the decomposition of hydroperoxides, such as cumene (B47948) hydroperoxide, even at relatively low temperatures (30–80°C). oup.comoup.com In the absence of the sulfonium catalyst, the decomposition of cumene hydroperoxide is minimal under these conditions. oup.comoup.com

The decomposition process is primarily homolytic, leading to specific products. oup.comoup.com The main products identified are acetophenone (B1666503) and dicumyl peroxide. oup.comoup.com Notably, α-cumyl alcohol is formed in only small quantities, while appreciable amounts of methyl alcohol have been detected. oup.comoup.com Traces of products from a heterolytic reaction pathway, such as phenol (B47542) and acetone (B3395972), have also been observed. oup.comoup.com The reaction mechanism is thought to involve the partially-occupied d orbitals of the sulfonium cation, which facilitate the homolytic cleavage of the oxygen-oxygen bond in the hydroperoxide. oup.comoup.com The chloride anion may play a role in the minor heterolytic pathway. oup.comoup.com

Table 3: Decomposition Products of Cumene Hydroperoxide with this compound

| Reaction Pathway | Main Products | Minor/Trace Products |

|---|---|---|

| Homolytic | Acetophenone, Dicumyl peroxide, Methyl alcohol | α-cumyl alcohol |

| Heterolytic | - | Phenol, Acetone |

Data from studies on the decomposition of cumene hydroperoxide in the presence of this compound. oup.comoup.com

In various industrial catalytic processes, catalyst deactivation is a significant issue where the catalyst's activity and/or selectivity diminishes over time. diva-portal.org This deactivation can be caused by impurities present in the process stream. diva-portal.org While specific studies detailing the deactivation of this compound as a catalyst in broad oxidation processes are not extensively documented in the provided context, the principles of catalyst deactivation are relevant.

Development of Novel Derivatives and Analogues for Emerging Applications

Fabrication of Ionic Liquid Formulations Utilizing Triarylsulfonium Salts

Certain triarylsulfonium salts have been identified as effective components in the formulation of ionic liquids (ILs). scispace.com These ILs are notable for their exceptional stability at high temperatures over extended periods. scispace.com

Triarylsulfonium-based ionic liquids have demonstrated remarkable long-term aerobic stability, with some formulations showing no mass loss after 90 days at 300°C in air, positioning them among the most thermally stable organic materials known. scispace.com The thermal stability of ionic liquids is a critical property, and thermogravimetric analysis (TGA) is a widely used method to evaluate the kinetics of their thermal decomposition. mdpi.comresearchgate.net The structure of the constituent ions, particularly the anion, significantly influences this stability. researchgate.net For instance, ILs with bis(trifluoromethanesulfonyl)imide ([NTf2]−) anions exhibit very high thermal stability, often exceeding 350°C. mdpi.com While the cation also plays a role, its influence is generally considered less pronounced than that of the anion. mdpi.comresearchgate.net Detailed analysis of their thermophysical properties is crucial for their application in high-temperature environments, such as in thermal energy storage or as high-performance lubricants. scispace.com

Interactive Table: Thermal Properties of Selected Ionic Liquids

| Cation Family | Anion | Decomposition Temperature (°C) | Key Observation |

|---|---|---|---|

| Dicationic | [NTf2]2 | > 450 | Dicationic structures can exhibit very high thermal stability. mdpi.com |

| Triarylsulfonium | [NTf2] | Stable at 300 for 90 days | Exceptional long-term aerobic stability. scispace.com |

| Imidazolium | [NTf2] | ~468 | High decomposition temperature. mdpi.com |

| Pyridinium | [NTf2] | > 350 | High thermal stability is characteristic of the NTf2 anion. mdpi.com |

Design and Performance of Polymer-Bound Photoacid Generators

In the field of microlithography, particularly for creating integrated circuits, polymer-bound photoacid generators (PAGs) are crucial. researchgate.netacs.org Triphenylsulfonium (B1202918) salts are frequently incorporated into polymer structures to serve as PAGs. researchgate.netnih.gov This approach, where the PAG is chemically bonded to the polymer resin, offers advantages over systems where the PAG is simply blended with the polymer. researchgate.net

The primary goal in designing polymer-bound PAGs is to improve lithographic performance, including sensitivity and resolution. researchgate.netnih.gov By tethering the PAG to the polymer backbone, issues such as PAG aggregation can be mitigated. researchgate.net The acid generation efficiency of these bound PAGs is a key performance metric and is influenced by the electron-withdrawing nature of substituents on the PAG moiety. acs.org For instance, the introduction of methacrylate-substituted benzene (B151609) sulfonic PAGs into a polymer structure has been shown to yield acid generating efficiencies in the range of 54-81%. acs.org The design of these materials is critical for advancing lithography to smaller feature sizes. utexas.edu

A significant challenge in chemically amplified photoresists is the diffusion of the photogenerated acid, which can blur the printed features and limit resolution. utexas.edulithoguru.com Binding the PAG to the polymer is a key strategy to control and minimize this acid diffusion. researchgate.netsemiconductors.org The acid, once generated, remains in closer proximity to its point of origin, leading to sharper and more accurate patterning. semiconductors.org This is particularly important as feature sizes in semiconductor manufacturing continue to shrink. utexas.edu The use of larger counterions for the photoacid or designing resist polymers with specific functional groups can also influence acid mobility. semiconductors.orgdntb.gov.ua

Triphenylsulfonium Salts in Radiopharmaceutical Precursor Synthesis

Derivatives of triphenylsulfonium salts have found a valuable application in the synthesis of radiopharmaceuticals for positron emission tomography (PET). nih.govucl.ac.ukacs.org Specifically, they are used as precursors for the introduction of the fluorine-18 (B77423) (¹⁸F) radioisotope into aromatic systems. nih.govucl.ac.ukacs.org

A novel class of precursors, dibenzothiophene (B1670422) sulfonium (B1226848) salts, has been developed for aromatic ¹⁸F-fluorination. nih.govucl.ac.ukacs.org These salts serve as excellent leaving groups in nucleophilic fluorination reactions with [¹⁸F]fluoride. nih.govucl.ac.ukacs.org A key advantage of this method is the ability to synthesize these precursors through an intramolecular ring-closing reaction of biaryl thioethers under mild conditions. nih.govucl.ac.ukacs.org This synthetic strategy overcomes some of the limitations associated with the preparation of traditional triarylsulfonium salts. nih.gov The resulting dibenzothiophene sulfonium salt precursors react regioselectively with [¹⁸F]fluoride to produce ¹⁸F-labeled arenes in predictable and useful radiochemical yields. nih.govucl.ac.ukacs.org This methodology expands the scope of molecules that can be labeled with ¹⁸F, which is crucial for the development of new PET imaging agents. nih.govresearchgate.net

Interactive Table: Radiochemical Yields of ¹⁸F-Fluorination using Dibenzothiophene Sulfonium Salt Precursors

| Precursor (Substituent on Arene) | Radiochemical Yield (RCY) (%) | Reference |

|---|---|---|

| 4-Tolyl | 2 | nih.govacs.org |

| 3-Tolyl | 15 ± 5 | nih.govacs.org |

| Electron-poor substrates | Correlated with DFT calculations | nih.govacs.org |

| Non-activated substrates | Correlated with DFT calculations | nih.govacs.org |

Comparative Studies with Other Onium Salt Photoinitiators

Onium salts, including sulfonium, iodonium (B1229267), phosphonium (B103445), and arsonium (B1239301) salts, are a crucial class of compounds used as photoinitiators in cationic polymerization. radtech2022.commq.edu.au Their performance is dictated by their chemical structure, which influences their photochemical properties and initiating efficiency.

The photoinitiating efficiency of onium salts is fundamentally linked to their ability to absorb light and generate reactive species. Comparative studies reveal significant differences in the photochemical behavior of sulfonium, iodonium, phosphonium, and arsonium salts.

Sulfonium vs. Iodonium Salts: Triarylsulfonium salts, such as triphenylsulfonium chloride, generally exhibit stronger and broader light absorption compared to diaryliodonium salts. radtech2022.com This is attributed to the greater number of aromatic rings in sulfonium salts, leading to more conjugated double bonds and consequently, increased light absorbance. radtech2022.com A head-to-head comparison shows that sulfonium salts can have approximately a tenfold greater overlap with the emission spectrum of a mercury arc lamp than iodonium salts. radtech2022.com This superior light absorption means that a much lower concentration of a sulfonium salt is required to absorb the same amount of energy as an iodonium salt. radtech2022.com

The photolysis of both diaryliodonium and triarylsulfonium salts proceeds via an irreversible fragmentation, generating aryl radicals and either aryliodinium or diarylsulfinium cation-radicals, which ultimately lead to the formation of a strong Brønsted acid that initiates polymerization. nih.gov

Phosphonium and Arsonium Salts: Phosphonium and arsonium salts are also effective photoinitiators, particularly when functionalized with chromophoric units like anthracene (B1667546) or anthraquinone. mq.edu.au A study comparing such derivatives found that the anthracene-substituted phosphonium and arsonium salts were more reactive photoinitiators than their anthraquinone-substituted counterparts. mq.edu.au This difference in reactivity is linked to the stability of the intermediate phosphonium or arsonium ylide formed during the process. mq.edu.au

The efficiency of these onium salts is also highly dependent on the counter-ion. For cationic polymerization, a non-nucleophilic counter-ion is essential to prevent termination of the growing polymer chain. rsc.org The reactivity of the generated acid, and thus the initiation efficiency, often follows the order of counter-ion stability: SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻. mq.edu.ausdl.edu.sa The hexafluoroantimonate (SbF₆⁻) anion generally leads to a more stable and stronger protonic acid compared to hexafluoroarsenate (B1215188) (HAsF₆⁻), minimizing premature termination. mq.edu.au

| Onium Salt Type | Chromophore | Counter-ion | Relative Reactivity | Monomer System |

|---|---|---|---|---|

| Phosphonium | Anthracene | SbF₆⁻ | High | Cyclohexene (B86901) oxide, N-vinyl carbazole |

| Arsonium | Anthracene | SbF₆⁻ | High | Cyclohexene oxide, N-vinyl carbazole |

| Phosphonium | Anthraquinone | SbF₆⁻ | Lower | Cyclohexene oxide, N-vinyl carbazole |

| Arsonium | Anthraquinone | SbF₆⁻ | Lower | Cyclohexene oxide, N-vinyl carbazole |

While all four classes of onium salts function as photoacid generators, their structural differences lead to distinct functional characteristics.

Structural Analogies: The general structure of these onium salt photoinitiators consists of a cation and an anion. The cation contains a central heteroatom (S, I, P, or As) bonded to aryl or alkyl groups and is responsible for absorbing light. radtech2022.com The anion is a non-nucleophilic counter-ion that forms a superacid upon photolysis, which in turn initiates polymerization. radtech2022.com

Distinctive Features: A key structural distinction lies in the number of aryl groups attached to the central atom. Triarylsulfonium salts have three aromatic rings, whereas diaryliodonium salts have two. radtech2022.com This difference directly impacts their light-absorbing properties, with sulfonium salts generally having higher molar absorptivity over a broader wavelength range. radtech2022.com Phosphonium and arsonium salts typically have four groups attached to the central atom, which can be a combination of aryl and alkyl substituents.

| Feature | Sulfonium Salts (Triaryl) | Iodonium Salts (Diaryl) | Phosphonium Salts (Tetra-substituted) | Arsonium Salts (Tetra-substituted) |

|---|---|---|---|---|

| Central Atom | Sulfur (S) | Iodine (I) | Phosphorus (P) | Arsenic (As) |

| Number of Aryl Groups | 3 | 2 | Variable (e.g., 3-4) | Variable (e.g., 3-4) |

| Light Absorption | Stronger, broader range | Weaker, narrower range | Dependent on chromophores | Dependent on chromophores |

| Photolysis Mechanism | Irreversible fragmentation | Irreversible fragmentation | Irreversible fragmentation | Irreversible fragmentation |